

Spectroscopic Analysis of 1-(2-aminoethyl)piperazine-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: *1-(2-Aminoethyl)piperazine-2,5-dione*

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Abstract

1-(2-aminoethyl)piperazine-2,5-dione is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to cyclic dipeptides, a class of molecules known for a wide range of biological activities.^{[1][2]} The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a privileged scaffold in drug discovery.^[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **1-(2-aminoethyl)piperazine-2,5-dione**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to facilitate its identification and further investigation in drug development pipelines.

Introduction

The piperazine-2,5-dione moiety is a common motif in numerous natural products and synthetic bioactive molecules.^[1] These cyclic peptides are formed from the condensation of two amino acids.^[2] The incorporation of an aminoethyl side chain at the N-1 position introduces additional functionality, potentially influencing the molecule's physicochemical properties and biological interactions. Accurate structural elucidation and characterization are paramount for

understanding its structure-activity relationship (SAR). This guide outlines the expected spectroscopic characteristics of **1-(2-aminoethyl)piperazine-2,5-dione** based on the analysis of its core structures: piperazine-2,5-dione and 1-(2-aminoethyl)piperazine.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-(2-aminoethyl)piperazine-2,5-dione**. These predictions are derived from experimental data of closely related analogs and the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **1-(2-aminoethyl)piperazine-2,5-dione**, both ^1H and ^{13}C NMR are essential for structural confirmation.[1][3]

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Piperazine-2,5-dione CH ₂ (position 3 and 6)	~4.0 - 4.2	s
N-CH ₂ (ethyl)	~3.4 - 3.6	t
CH ₂ -NH ₂ (ethyl)	~2.8 - 3.0	t
NH ₂	~1.5 - 2.5	br s
NH (piperazine-2,5-dione)	~8.0 - 8.5	br s

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (piperazine-2,5-dione)	~165 - 170
Piperazine-2,5-dione CH ₂ (position 3 and 6)	~45 - 50
N-CH ₂ (ethyl)	~50 - 55
CH ₂ -NH ₂ (ethyl)	~38 - 42

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[4][5]

Table 3: Predicted Mass Spectrometry Data

Technique	Parameter	Predicted Value
Electrospray Ionization (ESI-MS)	[M+H] ⁺	m/z 172.1084
	[M+Na] ⁺	m/z 194.0903
High-Resolution Mass Spectrometry (HRMS)	Exact Mass (C ₆ H ₁₁ N ₃ O ₂)	171.0851

Predicted Fragmentation Pattern: The fragmentation of piperazine-2,5-dione derivatives typically involves the cleavage of the amide bonds and the side chain.[2][5] For **1-(2-aminoethyl)piperazine-2,5-dione**, characteristic fragments would likely arise from the loss of the aminoethyl side chain and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 4: Predicted Infrared Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide)	3200 - 3300	Medium
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (amide I)	1650 - 1680	Strong
N-H Bend (amide II)	1510 - 1550	Medium
C-N Stretch	1000 - 1250	Medium

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-(2-aminoethyl)piperazine-2,5-dione**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified **1-(2-aminoethyl)piperazine-2,5-dione** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- 2D NMR (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish ^1H - ^1H spin-spin coupling networks.
 - Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ^1H and ^{13}C atoms.
 - Conduct HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ^1H - ^{13}C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the piperazine-2,5-dione ring.[\[3\]](#)

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire mass spectra in positive ion mode.
 - Obtain a full scan mass spectrum over a mass range of m/z 50-500.
 - For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and applying collision-induced

dissociation (CID).

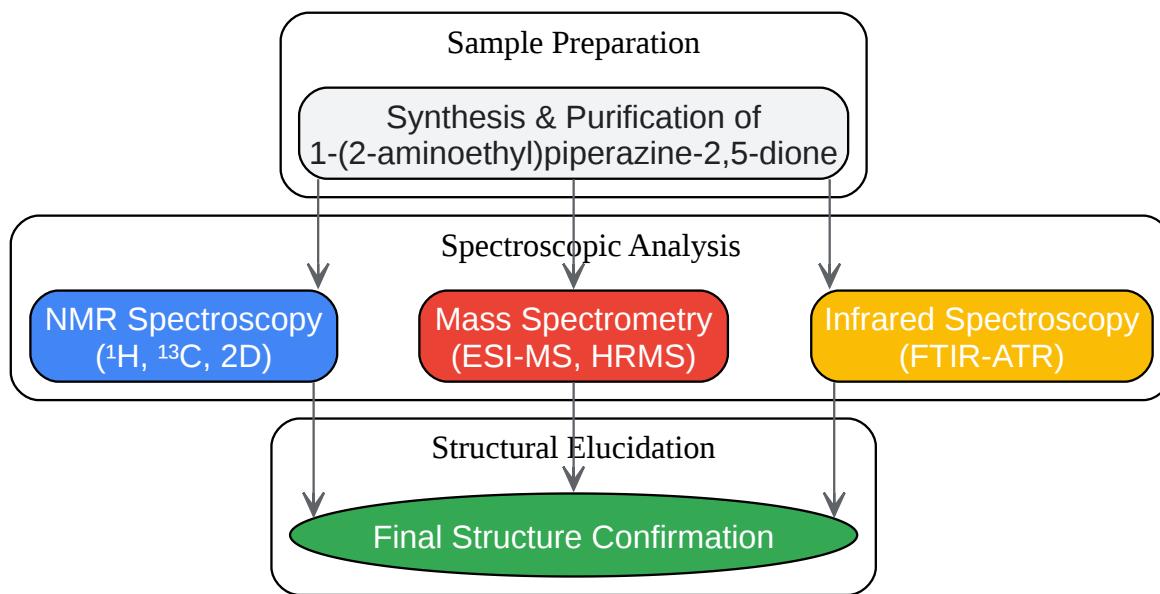
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet (Optional): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[\[6\]](#)
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Perform a background scan with no sample present and subtract it from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(2-aminoethyl)piperazine-2,5-dione**.

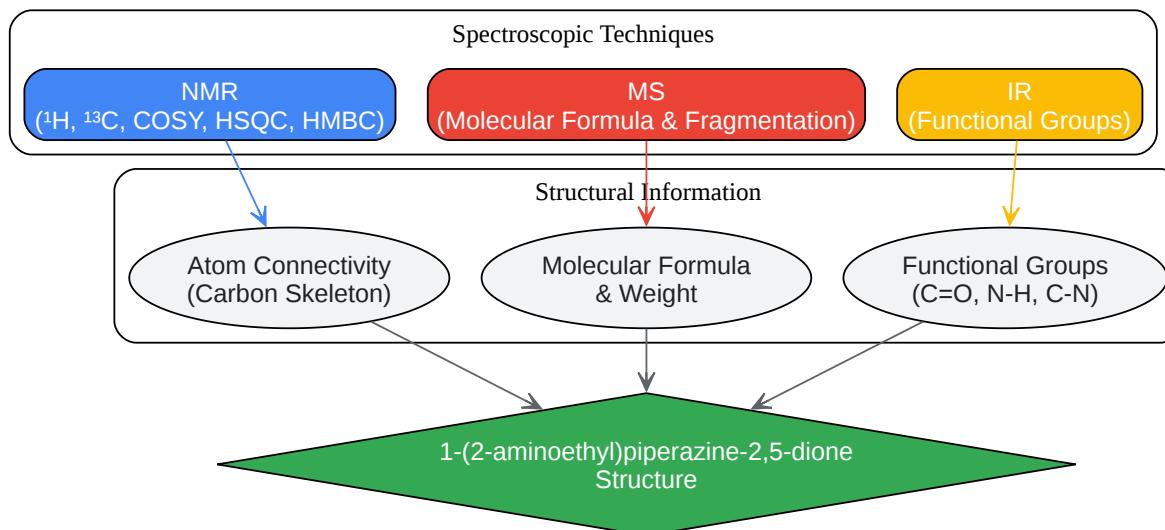


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Caption: Workflow for the spectroscopic characterization of the target compound.

Interrelation of Spectroscopic Techniques

This diagram shows the logical relationship and complementary nature of the different spectroscopic techniques in determining the chemical structure.



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